molecular formula C8H16O2 B1332351 Ethyl 3-methylpentanoate CAS No. 5870-68-8

Ethyl 3-methylpentanoate

Cat. No. B1332351
CAS RN: 5870-68-8
M. Wt: 144.21 g/mol
InChI Key: TXAWGHYFBQBVNK-UHFFFAOYSA-N
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Description

Ethyl 3-methylpentanoate is not directly mentioned in the provided papers, but it is a compound that can be related to the ethyl esters and derivatives discussed across the research. It is an ester that would typically be derived from the corresponding carboxylic acid, 3-methylpentanoic acid, by esterification with ethanol. Esters are commonly used in organic chemistry for a variety of applications, including synthesis of pharmaceuticals, polymers, and as flavor and fragrance agents.

Synthesis Analysis

The synthesis of ethyl esters and related compounds is a common theme in the provided papers. For instance, the destructive alkylation reaction of benzene with 3-methylpentane to give ethylbenzene is investigated, which involves a carbonium-ion mechanism and an intermediate ethyl cation . Another study discusses the synthesis of ethyl (2RS,3SR)-1-tosyl-3-vinylazetidine-2-carboxylate and related compounds, which involves complex organic synthesis techniques such as ring closure and cycloaddition reactions . Additionally, the synthesis of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate via a Reformatsky reaction is described, which is a method often used to introduce (\alpha)-amino acids into a compound .

Molecular Structure Analysis

The molecular structure of ethyl esters is characterized by the presence of an ester functional group, which is a carbonyl group (C=O) connected to an oxygen atom that is also bonded to an alkyl or aryl group. In the case of ethyl 3-methylpentanoate, the ester is connected to a 3-methylpentyl group. The structure and tautomeric forms of related compounds have been analyzed using various techniques such as NMR, IR, MS, and X-ray, as well as theoretical density functional theory (DFT) calculations .

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl esters and related compounds. For example, the oxidation of 3-ethylpentane under specific conditions affords 3-acetylpentane . Cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate with different dienes have been studied, showing different product configurations . Additionally, the addition of cyclic ethers and acetals to ethyl 3,3-difluoro-2-methylpropenoate under free radical conditions has been explored .

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 3-methylpentanoate are not directly discussed, the properties of similar ethyl esters can be inferred. Ethyl esters generally have moderate boiling points and are less dense than water. They are often volatile and have characteristic odors. The chemical properties include reactivity towards hydrolysis, reduction, and various other organic reactions. The presence of fluorine atoms, as seen in some of the synthesized compounds, can significantly alter the reactivity and stability of the esters .

Scientific Research Applications

Synthesis Applications

  • Ethyl 3-methylpentanoate is used in the synthesis of complex organic compounds. For example, it was involved in the preparation of a peptidyl 2,2-difluoro-3-aminopropionate, potentially useful as a proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).

Organoleptic Properties

  • Research on the organoleptic properties of various 3-methyl-2-oxopentanoates and related compounds, including ethyl 3-methylpentanoate, has revealed their potential use in perfumery. Ethyl-3-methyl-2-oxopentanoate, a related compound, was found to exhibit a strong, fresh walnut, and fruity odor (Snowden, Grenno, & Vial, 2005).

Chemical Communication in Insects

Role in Wine Aroma

  • The compound has been studied for its influence on wine aroma. Research on the enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine found that this ester contributes significantly to the fruity aroma of red wines, indicating the potential of related compounds like ethyl 3-methylpentanoate in enhancing food and beverage flavors (Lytra, Tempère, de Revel, & Barbe, 2012).

Potential in Biochemistry

  • Ethyl 3-methylpentanoate derivatives have been synthesized and studied for their biochemical applications. For instance, the preparation of optically pure derivatives indicates potential applications in chiral chemistry and the development of chiral auxiliaries (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

Safety And Hazards

Ethyl 3-methylpentanoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

ethyl 3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(3)6-8(9)10-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAWGHYFBQBVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863637
Record name Ethyl 3-methylpentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Ethyl 3-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/36/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

155.00 to 156.00 °C. @ 760.00 mm Hg
Record name Ethyl (±)-3-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.866-0.873
Record name Ethyl 3-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/36/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-methylpentanoate

CAS RN

5870-68-8
Record name Ethyl 3-methylpentanoate
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Record name Ethyl 3-methylpentanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 3-METHYLPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51CRF76E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl (±)-3-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
A De-La-Fuente-Blanco, MP Sáenz-Navajas… - Food chemistry, 2020 - Elsevier
… , ethyl hexanoate, ethyl octanoate, ethyl decanoate, ethyl 2-methylpropanoate, ethyl 2-methylbutyrate, ethyl 3-methylbutyrate, ethyl 2-methylpentanoate, ethyl 3-methylpentanoate, ethyl …
Number of citations: 58 www.sciencedirect.com
E Campo, V Ferreira, R López, A Escudero… - … of Chromatography A, 2006 - Elsevier
… Ethyl 3-methylpentanoate was identified in milk affected by Pseudomonas fragi bacteria [23] and in Beaufort cheese [24]. Ethyl 4-methylpentanoate has been reported in roasted cocoa […
Number of citations: 57 www.sciencedirect.com
B Cinerea - academia.edu
… SmmmmS were three ethyl esters: ethyl 2-methylpentanoate, ethyl 3-methylpentanoate … Another important common fact of these wines is the presence of three ethyl esters not …
Number of citations: 0 www.academia.edu
GR Takeoka, RG Buttery, JG Turnbaugh… - LWT-Food Science and …, 1995 - Elsevier
… Ethyl 3-methylpentanoate has been identified as a Beaufort cheese constituent (14). This ester has FEMA GRAS status (FEMA No. 3679) with an average maximum use level of 0.1 mg/…
Number of citations: 36 www.sciencedirect.com
E Campo, J Cacho, V Ferreira - Journal of Chromatography A, 2007 - Elsevier
… A similar range is found in the case of ethyl 3-methylpentanoate for which maximum values are found again in whisky, the Pedro Ximénez aromatic sample, and in one of the Fino wines …
Number of citations: 133 www.sciencedirect.com
KL Sampaio, DS Garruti, MRB Franco… - Journal of the …, 2011 - Wiley Online Library
BACKGROUND: There is a considerable loss of volatile compounds during the thermal concentration of cashew apple juice, damaging product quality, and as yet there is little research …
Number of citations: 56 onlinelibrary.wiley.com
EM Campo, R López, V Ferreira - Developments in Food Science, 2006 - Elsevier
… Another important common fact of these wines is the presence of three ethyl esters not previously identified in wine: ethyl 2methylpentanoate, ethyl 3-methylpentanoate and ethyl 4-…
Number of citations: 2 www.sciencedirect.com
JC Barros-Castillo, M Calderón-Santoyo… - Food Research …, 2021 - Elsevier
The volatile compounds of five kind of cultivars of jackfruit (Artocarpus heterophyllus Lam.) grown in Nayarit, Mexico, was researched by using extraction and chromatographic methods …
Number of citations: 13 www.sciencedirect.com
AS de Freitas, HCR Magalhães… - Journal of Food …, 2021 - Wiley Online Library
… , methyl/ethyl 2-butenoate, methyl/ethyl (E)−2-methyl-2-butenoate, methyl/ethyl/propyl/butyl/3-methylbutyl 3-methylbutanoate (isovalerate), and methyl/ethyl 3-methylpentanoate. Among …
Number of citations: 3 ift.onlinelibrary.wiley.com
F San-Juan, V Ferreira, J Cacho… - Journal of agricultural …, 2011 - ACS Publications
A satisfactory model explaining quality could be built in a set of 25 high quality Spanish red wines, by aroma-active chemical composition. The quality of the wines was positively …
Number of citations: 160 pubs.acs.org

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